![molecular formula C21H24ClN5S B2382365 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-19-0](/img/no-structure.png)
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a quinazoline, a piperazine, and a phenyl group . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a degree of flexibility to the molecule, while the phenyl and quinazoline rings would contribute to the compound’s rigidity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The quinazoline-2-thione scaffold has attracted attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth and metastasis. In particular, the 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione structure may interfere with cancer cell signaling pathways, making it a promising candidate for targeted therapies against specific malignancies .
Antibacterial Properties
Piperazine-containing compounds often exhibit antibacterial activity. The presence of the piperazine ring in this quinazoline derivative suggests potential efficacy against bacterial infections. Researchers have investigated its effects on various bacterial strains, including Gram-positive and Gram-negative species. Further studies are needed to elucidate its mechanism of action and optimize its antibacterial potential .
Antifungal Applications
While the compound’s antifungal activity has not been extensively studied, it’s worth exploring its effects against fungal pathogens. Researchers have reported that certain derivatives of quinazoline-2-thione exhibit fungicidal properties. Investigating the efficacy of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione against clinically relevant fungal strains could provide valuable insights .
Neurological Disorders
The piperazine moiety is present in drugs used for neurological conditions such as Parkinson’s and Alzheimer’s disease. Considering this, the quinazoline derivative might have neuroprotective effects or modulate neurotransmitter systems. Research exploring its impact on neuronal function and neurodegenerative diseases is warranted .
Psychopharmacology
Piperazine derivatives have been misused as recreational drugs due to their psychoactive effects. While the focus here is on scientific research, understanding the compound’s interactions with neurotransmitter receptors and its potential psychopharmacological properties could be relevant .
Molecular Target Identification
Researchers can investigate the specific molecular targets of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione using techniques like proteomics, ligand binding assays, and computational modeling. Identifying its binding partners within cellular pathways will enhance our understanding of its biological effects .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-hydroxytryptamine receptor 2A is 1.94nM , indicating a strong interaction
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor influences the serotonin and adrenergic signaling pathways, respectively. These pathways play key roles in mood regulation, sleep, and vasoconstriction .
Result of Action
Its interaction with the 5-hydroxytryptamine receptor 2a and the alpha-1a adrenergic receptor suggests potential effects on mood regulation and vascular tone .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione' involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine to form 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-thioxoquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "palladium on carbon", "hydrogen gas", "2-thioxoquinazoline-4(3H)-one" ], "Reaction": [ "4-chloro-3-nitrobenzoic acid + 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine -> 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid", "4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid + palladium on carbon + hydrogen gas -> 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-aminobenzoic acid", "4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-aminobenzoic acid + 2-thioxoquinazoline-4(3H)-one -> 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione" ] } | |
CAS-Nummer |
440334-19-0 |
Produktname |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
Molekularformel |
C21H24ClN5S |
Molekulargewicht |
413.97 |
IUPAC-Name |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28) |
InChI-Schlüssel |
YGRROGONSNHNKC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![1-Methyl-5-(2-methylprop-2-enyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)
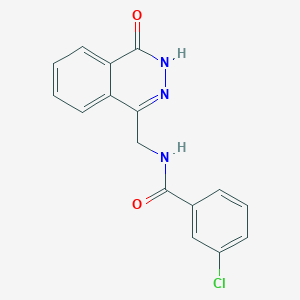

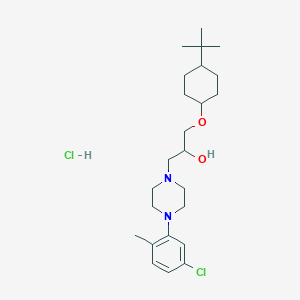

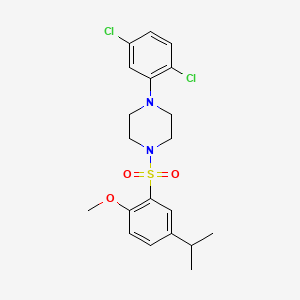
![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)
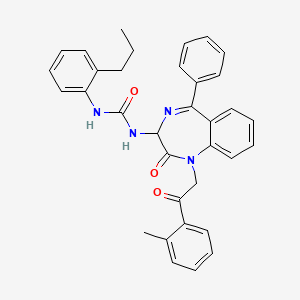
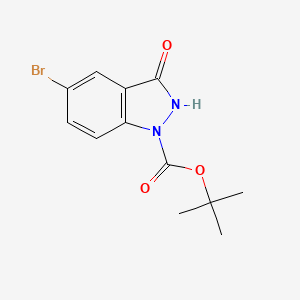
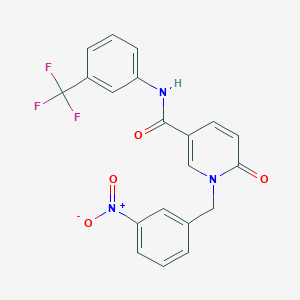
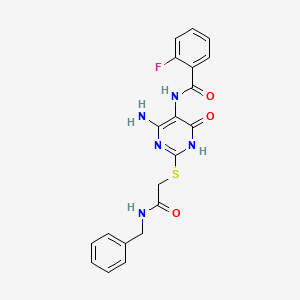
![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)